Product packaging for Me6TREN 4HCl(Cat. No.:CAS No. 859322-03-5)

Me6TREN 4HCl

Cat. No.: B608957
CAS No.: 859322-03-5
M. Wt: 376.23
InChI Key: XWPUVAUNZAITDT-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Tripodal Polyamine Ligands in Coordination Chemistry

The study of polyamines has a rich history, with early observations of crystalline substances in human semen by Antonie van Leeuwenhoek in 1678, which were later identified as spermine. chemicalbook.com This marked the beginning of polyamine research, which has since expanded to encompass a vast array of synthetic and naturally occurring polyamine compounds. chemicalbook.com In coordination chemistry, the development of polydentate ligands, which can bind to a central metal ion through multiple donor atoms, has been a significant area of advancement. Among these, tripodal ligands have emerged as a particularly important class due to their ability to enforce specific coordination geometries and saturate the coordination sphere of metal ions. nih.govtcichemicals.com

Tripodal ligands are characterized by a central atom or group from which three donor-containing arms radiate. pearson.com This pre-organized structure often leads to the formation of highly stable metal complexes. pearson.com Early examples of commercially significant tripodal ligands include nitrilotriacetate, N(CH₂CO₂⁻)₃, which demonstrates a high affinity for divalent metal ions. tcichemicals.com The evolution of tripodal polyamine ligands saw the development of simple yet effective structures like tris(2-aminoethyl)amine (B1216632) (tren), which consists of a tertiary amine bridgehead and three primary amine donor groups. wikipedia.org

The field has since progressed to include a wide variety of tripodal ligands with different donor atoms and backbone structures, allowing for the fine-tuning of the electronic and steric properties of the resulting metal complexes. tcichemicals.comuu.nl The modification of the basic tren scaffold, for instance by methylation of the terminal amino groups to yield Me6TREN, represents a key step in this evolution. This methylation significantly alters the ligand's steric bulk and electronic properties, influencing the stability and reactivity of its metal complexes. wikipedia.org The systematic modification of tripodal ligand structures continues to be a fruitful area of research, enabling the design of ligands for specific applications in catalysis, materials science, and bioinorganic chemistry. pearson.comuu.nl

Significance of Me6TREN in Contemporary Inorganic and Organometallic Research

Me6TREN has established itself as a ligand of considerable importance in modern inorganic and organometallic chemistry. Its tetradentate nature, with four nitrogen donor atoms, allows it to form stable complexes with a variety of transition metals, lanthanides, and main group elements. nih.gov The resulting complexes often exhibit a trigonal bipyramidal or distorted octahedral geometry, with the Me6TREN ligand occupying four coordination sites. pearson.com This coordination mode can leave one or two sites on the metal center available for substrate binding and activation, a crucial feature for catalytic applications. pearson.com

One of the most prominent areas of research for Me6TREN is in the field of controlled radical polymerization, particularly Atom Transfer Radical Polymerization (ATRP) and Single Electron Transfer Living Radical Polymerization (SET-LRP). sigmaaldrich.com In these processes, Me6TREN forms a complex with a copper catalyst, which mediates the polymerization of various monomers. sigmaaldrich.com The Me6TREN ligand plays a critical role in stabilizing the different oxidation states of the copper catalyst and in facilitating the reversible transfer of a halogen atom, which is the fundamental step of ATRP. The use of Me6TREN has enabled the synthesis of well-defined polymers with controlled molecular weights, narrow molecular weight distributions, and complex architectures under mild reaction conditions. sigmaaldrich.com

Beyond polymerization, Me6TREN is utilized in a range of other catalytic reactions. For instance, copper complexes of Me6TREN have been investigated as catalysts for Atom Transfer Radical Addition (ATRA) reactions. rsc.orgrsc.org In organometallic chemistry, Me6TREN has been employed to stabilize reactive organometallic species, such as magnesium and group 1 metal complexes, allowing for their isolation and structural characterization. researchgate.nettcichemicals.com These studies provide fundamental insights into the bonding and reactivity of these important classes of compounds. researchgate.nettcichemicals.com

Overview of Academic Research Trajectories involving Me6TREN

Academic research involving Me6TREN has followed several distinct yet interconnected trajectories, primarily driven by its effectiveness as a ligand in catalysis and materials science.

A major research thrust has been the continuous development and optimization of ATRP and SET-LRP systems utilizing Me6TREN. sigmaaldrich.com Researchers have explored the use of Me6TREN with various copper salts and initiators to polymerize a wide range of monomers, including acrylates, methacrylates, and styrene (B11656). sigmaaldrich.com A significant trend has been the move towards more environmentally benign polymerization conditions, such as the use of low catalyst concentrations (so-called "low-ppm" ATRP) and polymerization in aqueous media. sigmaaldrich.com Comparative studies have also been conducted to evaluate the performance of Me6TREN against other tripodal ligands, such as its unmethylated precursor, tren.

Another important research direction is the application of Me6TREN in the synthesis of novel materials. The controlled nature of ATRP facilitated by Me6TREN allows for the creation of complex polymer architectures, including block copolymers, star polymers, and polymer brushes. sigmaaldrich.com These materials have potential applications in areas such as drug delivery, surface modification, and nanotechnology.

In the realm of bioinorganic chemistry, there is growing interest in the biological activities of Me6TREN and its metal complexes. For example, Me6TREN has been identified as an antagonist of the CXCR4 receptor, which is implicated in cancer metastasis and immune responses. tcichemicals.com This has opened up a new avenue of research exploring the potential of Me6TREN and its derivatives as therapeutic agents. tcichemicals.com

Furthermore, the coordination chemistry of Me6TREN with a broader range of metal ions continues to be an active area of investigation. This includes studies on its complexes with lanthanide ions for potential applications in luminescent materials and with main group metals to explore their fundamental reactivity. researchgate.net The synthesis of isotopically labeled Me6TREN variants is also aiding in detailed mechanistic studies of its role in catalytic cycles.

Data Tables

Physical Properties of Tris[2-(dimethylamino)ethyl]amine (B34753) (Me6TREN)

PropertyValueReference
Molecular Formula C₁₂H₃₀N₄
Molecular Weight 230.39 g/mol
Appearance Colorless to light yellow liquid
Density 0.862 g/mL at 25 °C
Boiling Point 70-71 °C at 0.067 mmHg
Refractive Index n20/D 1.455
CAS Number 33527-91-2

Selected Research Applications of Me6TREN in Catalysis

ApplicationMetal CatalystKey FindingsReference(s)
Atom Transfer Radical Polymerization (ATRP) Copper(I) and Copper(II) halidesEnables the synthesis of well-defined polymers with controlled molecular weights and low polydispersity. sigmaaldrich.com
Single Electron Transfer Living Radical Polymerization (SET-LRP) Copper(0) and Copper(II) bromideFacilitates rapid and controlled polymerization in both organic and aqueous media. sigmaaldrich.com sigmaaldrich.com
Atom Transfer Radical Addition (ATRA) Copper(II) halidesCatalyzes the addition of halogenated compounds across double bonds. rsc.orgrsc.org rsc.orgrsc.org
Stabilization of Organometallic Reagents Magnesium, Group 1 metalsForms stable, isolable complexes, allowing for structural and reactivity studies. researchgate.nettcichemicals.com researchgate.nettcichemicals.com

Properties

CAS No.

859322-03-5

Molecular Formula

C12H34Cl4N4

Molecular Weight

376.23

IUPAC Name

Tris[2-(dimethylamino)ethyl]amine tetrahydrochloride

InChI

InChI=1S/C12H30N4.4ClH/c1-13(2)7-10-16(11-8-14(3)4)12-9-15(5)6;;;;/h7-12H2,1-6H3;4*1H

InChI Key

XWPUVAUNZAITDT-UHFFFAOYSA-N

SMILES

CN(CCN(CCN(C)C)CCN(C)C)C.[H]Cl.[H]Cl.[H]Cl.[H]Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Me6TREN 4HCl;  Me6TREN Tetrahydrochloride;  Me6 4HCl;  Me 6 4HCl;  Me-6 4HCl;  Me6-TREN Tetrahydrochloride; 

Origin of Product

United States

Synthetic Methodologies and Ligand Design Principles for Me6tren and Its Derivatives

Established Synthetic Routes for Me6TREN

The synthesis of Me6TREN has evolved, with adaptations of early methods and the exploration of new strategies to improve efficiency and yield.

Adaptations and Optimizations of Ristempart's Synthesis

This fundamental procedure has been adapted and optimized in various research settings. The core principle remains the exhaustive methylation of the primary amine groups of TREN.

Alternative Synthetic Strategies for Me6TREN Core Structure

While the Eschweiler-Clarke reaction is prevalent, alternative strategies for constructing the Me6TREN core structure have been explored. These often involve the stepwise alkylation of TREN or related precursors. For instance, related tris(amino)ethylamine compounds have been synthesized through nucleophilic substitution reactions. benchchem.com Although primarily applied to analogues, these methods, which can involve reacting acryloyl chloride with an amine precursor followed by reduction, could be adapted for Me6TREN synthesis with the appropriate starting materials and reagents. benchchem.com

Another alternative is the use of reductive amination with different reagents. Instead of the formic acid/formaldehyde (B43269) combination, other reducing agents and methylating agents could theoretically be employed to achieve the permethylation of TREN. benchchem.com

Synthesis of Functionalized Me6TREN Derivatives

The versatility of Me6TREN as a ligand has prompted the development of functionalized derivatives to probe reaction mechanisms and to fine-tune the steric and electronic environment of the metal center.

Regioselective Modifications and Deuteration for Mechanistic Probes

Recent advancements have enabled the regioselective deuteration of Me6TREN derivatives. benchchem.com This isotopic labeling is a powerful tool for mechanistic studies, particularly using Nuclear Magnetic Resonance (NMR) spectroscopy, to gain detailed insights into ligand-metal interactions during catalytic processes. benchchem.com For related compounds, regioselective deuteration and methylation have been achieved using isotopically labeled formaldehyde or bromoacetamides, demonstrating the feasibility of such modifications. benchchem.com

Design and Synthesis of Me6TREN Analogues with Tuned Steric and Electronic Properties

The electronic and steric properties of the Me6TREN ligand significantly influence the activity and selectivity of the resulting metal complexes in catalysis. Researchers have systematically modified the ligand framework to modulate these properties. By introducing different substituents on the amine nitrogen atoms, the electron-donating ability and the steric bulk around the metal center can be precisely adjusted. researchgate.net For example, replacing the methyl groups with ethyl groups to create Et6TREN results in a more sterically hindered ligand, which has been shown to affect the rate and control of polymerization in ATRP. researchgate.net

This ability to fine-tune the ligand's properties allows for the optimization of catalysts for specific applications. For instance, in ATRP, the ligand's structure impacts the equilibrium between the active and dormant species, thereby controlling the polymerization process. sigmaaldrich.com

Purification and Characterization Techniques in Ligand Synthesis Research

The synthesis of Me6TREN and its derivatives requires rigorous purification and characterization to ensure the desired product is obtained with high purity.

TechniquePurpose
Vacuum Distillation Purification of liquid Me6TREN. rsc.org
Column Chromatography Removal of metal catalyst residues from polymer products. mdpi.comrsc.org
Precipitation Isolation of polymer products. mdpi.comrsc.org
¹H and ¹³C NMR Structural confirmation of the ligand and its derivatives. rsc.org
Mass Spectrometry Determination of molecular weight. rsc.orgacs.org
GPC/SEC Analysis of polymer molecular weight and polydispersity. scispace.comrsc.org

Coordination Chemistry of Me6tren Complexes

Specific Metal Ion Complexation Studies

Copper(I) and Copper(II) Complexes of Me6TREN: Formation and Reactivity

Me6TREN forms well-defined complexes with both copper(I) and copper(II) ions, and their chemistry, particularly in the context of dioxygen activation, has been a subject of significant research. The ligand's strong chelating ability is crucial for stabilizing the metal centers, which is pivotal in processes like Atom Transfer Radical Polymerization (ATRP).

The copper(I) complex, typically formulated as [Cu(Me6TREN)]⁺, can be synthesized from Cu(I) salts and Me6TREN. rsc.org These solutions are often colorless but are extremely sensitive to oxygen. rsc.org The solid-state structure of [Cu(Me6TREN)]ClO4 reveals a four-coordinate copper ion in a trigonal pyramidal geometry. rsc.org The copper(II) complex, such as [Cu(Me6TREN)Cl]ClO4, has also been synthesized and structurally characterized. rsc.org In copper(II) complexes, Me6TREN typically enforces a five-coordinate, trigonal bipyramidal geometry around the metal center. nih.govresearchgate.net

The reactivity of Me6TREN copper complexes is also central to their application as catalysts in ATRP. nih.gov The equilibrium between the Cu(I) activator and the Cu(II) deactivator complex (e.g., [CuII(Me6TREN)Br]⁺) is fundamental to controlling the polymerization process. nih.govresearchgate.net

Table 1: Selected Structural and Spectroscopic Data for Me6TREN-Copper Complexes

Complex Geometry Key Bond Lengths (Å) Spectroscopic Feature Reference
[CuI(Me6TREN)]ClO4 Trigonal Pyramidal Cu–N(eq): 2.122, Cu–N(ax): 2.200 - rsc.org
[CuII(Me6TREN)(O₂•⁻)]⁺ End-on Superoxo - Resonance Raman: ν(O-O) ~1122 cm⁻¹ researchgate.net
[(CuII(Me6TREN))₂(O₂²⁻)]²⁺ trans-μ-1,2-peroxo - UV-vis: λmax ~525 nm, 600 nm rsc.orgacs.org
[CuII(Me6TREN)Br]⁺ Trigonal Bipyramidal - - nih.govresearchgate.net

The solvent plays a critical role in the coordination chemistry of Me6TREN-copper complexes, influencing reaction rates, equilibria, and even the nature of the species formed. benchchem.com In ATRP, the solvent can affect the redox properties and structure of the copper catalysts, thereby altering the polymerization equilibrium constant (K_ATRP). benchchem.com

The reaction of [Cu(Me6TREN)]⁺ with O₂ demonstrates significant solvent dependence. In propionitrile, the reaction is slower because the solvent is known to compete strongly with O₂ for binding to the cuprous ion. akjournals.com The stability of the resulting peroxo complex is also highly dependent on the solvent; it is much more stable in acetone (B3395972) than in propionitrile. rsc.org This suggests that less coordinating solvents favor the formation and stability of the dioxygen adducts.

In the context of ATRP, solvents like dimethyl sulfoxide (B87167) (DMSO) and acetonitrile (B52724) (MeCN) can coordinate to the vacant sites on the [CuI(Me6TREN)]⁺ complex. benchchem.com This coordination affects the thermodynamics of the activation process. benchchem.com The deactivation rate constant (k_deact) for the [Cu/Me6TREN] system is slower in more polar solvents like acetonitrile compared to less polar ones. acs.org Computational studies have shown that while continuum solvent models are inadequate, explicitly including solvent molecules in the coordination sphere of the copper ions provides a better agreement with experimental observations. benchchem.com

Anions present in the system significantly influence the coordination environment and reactivity of Me6TREN-copper complexes. In the solid state, the perchlorate (B79767) anion in [Cu(Me6TREN)]ClO4 has a weak interaction with the copper center, occupying an axial position in a trigonal-bipyramidal arrangement. rsc.org

Coordination with Other Transition Metals (e.g., Mn, Fe, Zn, Ni, Cd, Pb)

Me6TREN also forms stable complexes with a variety of other d-block transition metals, acting as a tetradentate ligand.

Manganese (Mn): While the coordination chemistry of Me6TREN with manganese is not as extensively documented as with copper, related tripodal ligands are known to form stable Mn(II) and Mn(III) complexes. researchgate.netresearchgate.net For instance, the Mn(II) complex of a related pyridyl donor tripod ligand has been synthesized and its reactivity with H₂O₂ studied. researchgate.net

Iron (Fe): Me6TREN coordinates with iron(II) to facilitate controlled radical polymerization, similar to its role in copper-catalyzed ATRP, highlighting its ability to form redox-active complexes. researchgate.net

Nickel (Ni): A dinuclear nickel(II) complex, [(Me6TREN)₂Ni₂(C₆H₄O₂⁻˙)]³⁺, has been structurally characterized. acs.org Infrared spectroscopic studies of a Cu(I)-carbonyl complex with Me6TREN were compared to those with other ligands, indicating that Me6TREN is a strong electron-donating ligand. rsc.org

Cadmium (Cd): The complexation of Cd(II) by Me6TREN has been studied in dimethylsulfoxide (DMSO) using potentiometry and titration calorimetry. A single 1:1 complex, [Cd(Me6TREN)]²⁺, is formed. The stability of this complex in DMSO is significantly lower than that of complexes with the less methylated ligands tren and Me3TREN, and also lower than its stability in water. This suggests an incomplete coordination of the Me6TREN ligand to the Cd(II) ion in DMSO, likely due to the strong solvation of the Cd(II) ion by the solvent.

Zinc (Zn) and Lead (Pb): Specific structural and reactivity data for Me6TREN complexes with zinc and lead are less common in the literature compared to other first-row transition metals. However, the general coordinating ability of tripodal tetraamine (B13775644) ligands for a wide range of transition metals, including Zn(II), is well-established. acs.org

Table 2: Thermodynamic Data for Cd(II)-Me6TREN Complexation in DMSO at 298 K

Reaction logβ ΔG (kJ mol⁻¹) ΔH (kJ mol⁻¹) TΔS (kJ mol⁻¹) Reference
Cd²⁺ + Me6TREN ⇌ [Cd(Me6TREN)]²⁺ 4.88 -27.9 -47.1 -19.2

Interaction with Main Group Metals (e.g., Mg, Li)

Me6TREN is a highly effective ligand for stabilizing monomeric and reactive complexes of s-block metals, which otherwise tend to form aggregates.

Magnesium (Mg): The coordination chemistry of Me6TREN with magnesium has been explored, revealing the ligand's versatility. The reaction of Me6TREN with Grignard reagents can yield complexes like [(Me6TREN)MgBr]Br, in which the ligand is bound in a κ⁴ fashion, representing the first example of a Mg complex with a tris(aminoethyl)amine type ligand. uky.edu Depending on the steric bulk of other ligands on the magnesium center, Me6TREN can also adopt a κ³ coordination mode, as seen in the dialkyl complex (Me6TREN)MgMe₂ and the amido complex [Me6TREN-Mg-N(SiMe₃)₂]⁺. This hemilabile nature, where one arm of the ligand can dissociate and re-associate, provides a pathway for reactivity at the metal center. A rare example of a cationic monoalkyl Mg species, [(Me6TREN)MgMe]BArF, has also been synthesized and characterized.

Lithium (Li) and Sodium (Na): Me6TREN has been extensively used to break down the aggregate structures of organolithium and organosodium reagents, providing access to monomeric species and enabling detailed mechanistic studies. researchgate.net In complexes with Li⁺ and Na⁺, Me6TREN exhibits versatile coordination modes, including trigonal bipyramidal and trigonal pyramidal geometries. The specific coordination is dependent on the metal's ionic radius and the steric profile of the anionic co-ligand. For example, in [Li(I)(κ⁴-Me6TREN)], all four nitrogen donors of the ligand coordinate to the lithium center. However, with a bulkier substituent like -CH₂SiMe₃, one of the dimethylamino sidearms may become uncoordinated. Variable-temperature NMR studies have shown that Me6TREN provides robust coordination to Li⁺ and Na⁺ in solution, with the sidearms less likely to undergo decoordination compared to other ligands.

Table 3: Selected Structural Data for Me6TREN Complexes with Main Group Metals

Complex Metal Coordination Mode Geometry at Metal Reference
[(Me6TREN)MgBr]Br Mg κ⁴ Trigonal Bipyramidal
(Me6TREN)MgMe₂ Mg κ³ Tetrahedral
[Me6TREN-Mg-N(SiMe₃)₂]⁺ Mg κ³ Tetrahedral
[Li(I)(κ⁴-Me6TREN)] Li κ⁴ Trigonal Bipyramidal
[Na(I)(κ⁴-Me6TREN)] Na κ⁴ Trigonal Bipyramidal

Complexation with Lanthanide Ions and Related Elements

The coordination of Me6TREN extends to lanthanide (Ln) ions. Tripodal tetraamine ligands are known to bind to lanthanide ions using all four nitrogen donor atoms. Research has shown that Me6TREN can effectively stabilize lanthanide ions, leading to complexes with interesting photophysical properties that have potential applications in luminescent materials. researchgate.net For example, a dysprosium(III) complex involving Me6TREN, Dy₂(Me6tren)₂(μ-Cl)₂₂, has been synthesized and studied as a single-molecule magnet. This complex contains both eight-coordinate and seven-coordinate dysprosium centers. The ability of such ligands to encapsulate lanthanide ions influences their magnetic and luminescent behavior.

Catalytic Applications and Mechanistic Insights of Me6tren Complexes

Atom Transfer Radical Polymerization (ATRP) Catalysis

Tris[2-(dimethylamino)ethyl]amine (B34753), commonly known as Me6TREN, has emerged as a highly significant ligand in the field of polymer chemistry, particularly in copper-mediated Atom Transfer Radical Polymerization (ATRP). tcichemicals.comacs.org Its unique structure as a branched, tetradentate amine ligand allows it to form highly active and versatile catalyst complexes with copper, enabling precise control over the polymerization process. acs.orgresearchgate.net These catalyst systems are effective for a range of monomers, including acrylates, methacrylates, and styrene (B11656). researchgate.netepa.gov The primary function of the Me6TREN ligand is to solubilize the copper catalyst and, crucially, to modulate the redox potential of the copper center, which governs the dynamics of the atom transfer equilibrium. acs.orgcmu.edu The copper complex with Me6TREN is recognized as one of the most active ATRP catalysts developed to date. acs.org

Me6TREN as a Key Ligand in Copper-Mediated ATRP Systems

Me6TREN's role as a key ligand in copper-mediated ATRP is well-established. tcichemicals.comepa.gov It forms a complex with a copper(I) species (e.g., CuBr), creating an active catalyst that can reversibly abstract a halogen atom from a dormant polymer chain. tcichemicals.comcmu.edu This process generates a propagating radical and a copper(II) complex, which in turn can deactivate the radical, re-forming the dormant species. tcichemicals.com This reversible activation-deactivation cycle is fundamental to ATRP, allowing for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. tcichemicals.com The high activity of the Cu/Me6TREN catalyst system allows for polymerizations to be conducted at ambient temperatures and with significantly reduced catalyst concentrations, sometimes as low as a few parts per million (ppm), which is a major advantage for both research and industrial applications. tcichemicals.comresearchgate.netepa.gov

Kinetic studies of ATRP processes utilizing the Cu/Me6TREN catalytic system have provided significant insights into its behavior. Polymerizations often exhibit first-order kinetics with respect to monomer concentration, which is a hallmark of a controlled or "living" polymerization process. researchgate.net This is demonstrated by a linear relationship when plotting the natural logarithm of the initial monomer concentration divided by the monomer concentration at time t (ln([M]₀/[M])) against time. researchgate.net

Investigations into the polymerization of various monomers have detailed the influence of reaction parameters. For instance, the polymerization of methyl acrylate (B77674) (MA) using a CuBr₂/Me6TREN deactivator system with continuous feeding of the CuBr/Me6TREN activator showed well-controlled behavior. researchgate.net The rate of polymerization has also been shown to increase with reaction temperature, and the apparent activation energy for the polymerization of one system was calculated to be 51.11 kJ/mol. researchgate.net The concentration of the catalyst is a critical factor; studies on n-butyl acrylate polymerization showed that catalyst concentrations as low as 1% relative to the initiator were sufficient for a successful and controlled reaction. epa.govacs.org However, for other monomers like methyl methacrylate (B99206) (MMA), higher catalyst concentrations were required to achieve control. epa.govacs.org

The following table summarizes kinetic data from a study on the ATRP of methyl acrylate with continuous activator feeding.

ParameterValue
MonomerMethyl Acrylate (MA)
Initial Molar Ratio[MA]₀:[MBrP]₀:[CuBr₂]₀:[Me₆TREN]₀ = 100:1:0.005:0.01
Temperature60 °C
ActivatorCuBr/Me₆TREN
ObservationLinear kinetic plots of ln([M]₀/[M]) vs. time
Data sourced from a study on ATRP of methyl acrylate by continuous feeding of activators. researchgate.net

The use of Me6TREN as a ligand has a profound influence on the efficiency and control of ATRP. The high activity of the Cu/Me6TREN complex enables the synthesis of well-defined polymers with low polydispersity indices (PDI), typically around 1.10. acs.org This level of control allows for the creation of complex polymer architectures, such as block copolymers, with high chain-end functionality. researchgate.net For example, PPEGMA-b-PMMA block copolymers with narrow molecular weight distributions (PDI = 1.28 and 1.44) have been successfully prepared using a Me6TREN-based system. researchgate.net

The efficiency of the catalyst system allows for polymerization to proceed to quantitative conversions, often within minutes, even at ambient or sub-ambient temperatures. acs.org This rapid polymerization minimizes termination reactions that can lead to a loss of control and broader molecular weight distributions. researchgate.net The choice of solvent and reaction conditions is still crucial; for instance, the polymerization of styrene in bulk with CuBr/Me6TREN was successful, but the deactivator species showed poor solubility in the nonpolar medium. epa.govacs.org In contrast, a new approach for aqueous SET-LRP using CuBr/Me6TREN demonstrated excellent control for a variety of water-soluble monomers, including N-isopropylacrylamide and N,N-dimethylacrylamide. acs.org

The table below presents data on the controlled polymerization of various monomers using a Me6TREN-based system in an aqueous environment.

MonomerFinal ConversionMolecular Weight (Mₙ, g/mol )Polydispersity (PDI)
N-isopropylacrylamide>99%10,5001.12
N,N-dimethylacrylamide>99%11,0001.11
Poly(ethylene glycol) methyl ether acrylate>99%25,1001.09
2-hydroxyethyl acrylate>99%12,1001.13
Data from an aqueous SET-LRP study exploiting CuBr/Me6TREN disproportionation. acs.org

Mechanistic Pathways in Me6TREN-Catalyzed ATRP

The mechanism of copper-catalyzed polymerization with the Me6TREN ligand is complex and has been the subject of extensive research and debate. While traditional ATRP involves an inner-sphere electron transfer process, alternative pathways, particularly those involving Cu(0), have been proposed and investigated. cmu.educmu.edu

One of the prominent mechanistic proposals for polymerizations using Cu/Me6TREN, especially in polar solvents, is Single Electron Transfer-Living Radical Polymerization (SET-LRP). cmu.eduresearchgate.net In the SET-LRP model, it is postulated that the primary activator of the dormant alkyl halide species is metallic copper, Cu(0), via an outer-sphere electron transfer (OSET) process. cmu.edu The Cu(I) species, in this mechanism, is considered not to be the activator but instead undergoes rapid disproportionation to form Cu(0) and Cu(II). cmu.edu The generated Cu(0) then activates the dormant polymer chains, while the Cu(II) species acts as the deactivator for the propagating radicals. cmu.edu

This mechanism has been particularly invoked to explain the ultrafast polymerization rates observed at room temperature in polar, disproportionating solvents like DMSO and water. acs.orgcmu.eduresearchgate.net The catalytic effect of DMSO has been shown to revitalize the less expensive and less efficient precursor ligand, TREN, making it competitive with Me6TREN in SET-LRP systems. researchgate.netacs.org

The redox chemistry of the copper-Me6TREN complex, specifically the disproportionation of Cu(I), is a critical aspect of the polymerization mechanism, particularly in the context of SET-LRP. acs.orgcmu.edu In certain polar solvents, the Cu(I)Br/Me6TREN complex can disproportionate into Cu(0) and the Cu(II)Br₂/Me6TREN complex. acs.orgresearchgate.net

A novel and powerful polymerization technique exploits this phenomenon by intentionally allowing the full disproportionation of CuBr/Me6TREN in water before the addition of the monomer and initiator. acs.orgresearchgate.net This in-situ generation of Cu(0) powder and soluble Cu(II) deactivator creates a highly efficient system for aqueous polymerization, achieving quantitative conversions in minutes with excellent control over molecular weight and low polydispersity. acs.org The results from some studies indicate that disproportionation may be a reason for the lower activity of Me6TREN compared to other ligands like TPMA in certain Atom Transfer Radical Addition (ATRA) reactions, a process mechanistically related to ATRP. rsc.org The stability of the Cu(I) and Cu(II) complexes, which is influenced by the ligand's structure, plays a key role; Me6TREN, as a tetradentate ligand, is thought to favor the stabilization of Cu(II) over Cu(I), which can drive the disproportionation reaction. rsc.org

Development of Advanced ATRP Systems Utilizing Me6TREN

The ligand tris[2-(dimethylamino)ethyl]amine (Me6TREN) has been instrumental in the evolution of Atom Transfer Radical Polymerization (ATRP), enabling the development of advanced systems that operate under milder conditions and with significantly lower catalyst concentrations. sigmaaldrich.com Complexes formed with Me6TREN, particularly with copper, are among the most active catalysts developed for ATRP. cmu.educmu.edu This high activity is crucial for new ATRP techniques that rely on the regeneration of the active catalyst species and aim to minimize catalyst loading to parts-per-million (ppm) levels. sigmaaldrich.comcmu.edu

Advanced ATRP methods have been developed to gain external control over the polymerization process, allowing for spatial and temporal regulation. Me6TREN-based catalysts have been successfully employed in both photoinduced and electrochemically controlled systems.

Photoinduced ATRP (photo-ATRP) utilizes light as an external stimulus to regulate the polymerization. The Cu(II)/Me6TREN complex can be photoreduced to the active Cu(I)/Me6TREN species, initiating polymerization. This process allows the reaction to be switched "on" and "off" by controlling the light source. nih.gov Research has demonstrated that photoinduced ATRP using Me6TREN can be conducted under mild conditions, even using sunlight as the light source, to achieve fast and well-controlled polymerizations. cmu.edu This method avoids the formation of unnecessary byproducts and can be modulated by altering light intensity and wavelength. cmu.edu

Electrochemically controlled ATRP (eATRP) uses an applied electrical potential to precisely control the concentration of the Cu(I) activator, thereby regulating the polymerization rate. The Cu(II)Me6TREN complex exhibits a half-wave potential (E₁/₂) of approximately -0.40 V vs. Ag/AgCl, which is a key parameter for setting the applied potential. rsc.org In eATRP, the reduction of the Cu(II) deactivator to the Cu(I) activator at the electrode surface is controlled. rsc.org This technique, particularly in its simplified form (seATRP), allows for polymerization in aqueous media and offers excellent temporal control, where the reaction proceeds when a potential is applied and halts when it is removed. rsc.orgnsf.gov

Table 1: Examples of Advanced ATRP Systems Utilizing Me6TREN

ATRP Method Monomer Conditions Molecular Weight (Mₙ) Polydispersity (Đ) Source(s)
Photo-ATRP Methyl Acrylate (MA) Sunlight, DMF solvent Controlled, close to theoretical Low cmu.edu
eATRP Generic Aqueous media, Eapp based on E₁/₂ of -0.40 V Targetable < 1.35 rsc.org
SARA ATRP Methyl Acrylate (MA) Cu⁰ wire, DMSO solvent, 30 °C Controlled, linear evolution Low nsf.gov

A significant advancement in ATRP has been the development of techniques that dramatically reduce the required catalyst concentration, often to ppm levels. chem-station.com This is achieved by continuously regenerating the active Cu(I) species from the Cu(II) species that forms during termination reactions. Me6TREN is a key ligand in these systems due to the high activity of its copper complexes. sigmaaldrich.com

The most prominent of these techniques is Activators Regenerated by Electron Transfer (ARGET) ATRP . chem-station.com In ARGET ATRP, a reducing agent is added to the system to facilitate the reduction of the Cu(II)/Me6TREN deactivator back to the Cu(I)/Me6TREN activator. researchgate.net A variety of reducing agents, such as tin(II) 2-ethylhexanoate (B8288628) or ascorbic acid, can be used. chem-station.com

Other Catalytic Transformations

While renowned for its role in ATRP, metal complexes incorporating the Me6TREN ligand also exhibit catalytic activity in other fundamental organic transformations.

The catalytic activity of Me6TREN complexes in oxidation reactions is fundamentally linked to the reversible redox chemistry of the metal center. In the context of ATRP, the Cu(I)/Me6TREN complex catalyzes the polymerization by undergoing a one-electron oxidation to the Cu(II)/Me6TREN state as it abstracts a halogen atom from an initiator or dormant polymer chain. sigmaaldrich.com This reversible Cu(I)/Cu(II) cycle is a core feature of the catalytic process. The redox potential of the complex, which is heavily influenced by the strong electron-donating nature of the Me6TREN ligand, is critical to this activity. cmu.edursc.org While primarily studied within polymerization reactions, this inherent ability to facilitate electron transfer points to the potential of these complexes in catalyzing other oxidation processes.

The role of Me6TREN complexes in reduction reactions is most prominently observed in catalyst regeneration pathways for ATRP. researchgate.net In ARGET ATRP, the Cu(II)/Me6TREN complex is reduced back to its active Cu(I) state. chem-station.com This reduction can be driven by various external reducing agents. chem-station.com Notably, studies have shown that tertiary amines, including Me6TREN itself, can act as the electron donor for this reduction, proceeding through an outer-sphere electron transfer (OSET) mechanism. researchgate.net This enables the continuous generation of the Cu(I) activator, which in turn reduces the alkyl halide initiator to generate the radical species for polymerization. researchgate.net While direct hydride transfer reactions involving Me6TREN complexes are not extensively documented in the reviewed literature, their function in facilitating electron and atom transfer underscores their utility in redox catalysis.

Atom Transfer Radical Addition (ATRA) is a powerful method for forming carbon-carbon bonds by adding an alkyl halide across a double bond. Copper complexes with the Me6TREN ligand have been shown to be effective catalysts for ATRA reactions. rsc.orgrsc.org These reactions are typically conducted in the presence of a conventional free-radical initiator like AIBN (2,2′-azobis(2-methylpropionitrile)). rsc.org

The Cu(II)/Me6TREN complex acts as a halogen atom transfer agent, controlling the radical concentration and minimizing side reactions like polymerization. rsc.org Studies have shown the efficient addition of carbon tetrachloride to various alkenes, such as 1-octene (B94956) and cis-cyclooctene, using catalyst loadings as low as 1:2500 relative to the alkene, affording high yields of the desired monoadduct. rsc.orgresearchgate.net However, for alkenes that are more prone to polymerization, such as methyl acrylate, higher catalyst loadings are necessary. researchgate.net Research comparing Me6TREN to other ligands like TPMA (tris(2-pyridylmethyl)amine) has indicated that the Cu/Me6TREN system can exhibit lower activity, which has been attributed to a potential disproportionation of the copper(I) species. rsc.orgrsc.org

Table 2: Catalytic Performance of Cu/Me6TREN in ATRA of Carbon Tetrachloride

Alkene Substrate Catalyst to Alkene Ratio Monoadduct Yield Source(s)
1-Hexene (B165129) 1:2500 89% researchgate.net
1-Octene 1:2500 85% rsc.orgresearchgate.net
cis-Cyclooctene 1:2500 85% rsc.orgresearchgate.net
Methyl Acrylate 1:250 (0.4 mol-%) Moderate rsc.orgresearchgate.net

Investigation of Organometallic Reactions

The exploration of organometallic reactions involving Me6TREN complexes has provided valuable insights into their catalytic behavior and reaction mechanisms. A notable area of investigation is their application in copper-catalyzed Atom Transfer Radical Addition (ATRA) reactions.

Detailed research has been conducted on the catalytic activity of copper complexes incorporating the Me6TREN ligand in the ATRA of polyhalogenated alkanes to various alkenes. These studies systematically evaluated the efficiency and regioselectivity of the catalytic system. For instance, the addition of carbon tetrachloride to terminal alkenes such as 1-hexene and 1-octene, as well as to the cyclic alkene cis-cyclooctene, proceeded with high efficiency, yielding the corresponding monoadducts in significant amounts. rsc.org

A key aspect of these investigations has been the influence of the substrate structure and the halogenating agent on the reaction outcome. While the addition of carbon tetrachloride to cis-cyclooctene resulted in the formation of a single regioisomer, 1-chloro-4-(trichloromethyl)-cyclooctene, the reaction with carbon tetrabromide produced a mixture of 1,2- and 1,4-regioisomers. rsc.org This highlights the role of the halogen atom in directing the regioselectivity of the addition reaction.

Mechanistic studies have also delved into the factors affecting the catalytic activity of the [Cu(Me6TREN)X][X] (where X is a halide) complexes. Experiments involving the addition of excess free Me6TREN ligand, halide anion sources, and triphenylphosphine (B44618) have been performed to probe the reaction mechanism. rsc.org The results from these experiments suggest that disproportionation of the copper complex may be a contributing factor to the observed catalytic activity, particularly when compared to other ligands like tris(2-pyridylmethyl)amine (B178826) (TPMA). rsc.org

The following table summarizes the catalytic performance of a Cu(II)/Me6TREN system in the ATRA reaction between various alkenes and carbon tetrachloride. rsc.org

Table 1: Catalytic Activity of Cu(II)/Me6TREN in the Atom Transfer Radical Addition of Carbon Tetrachloride to Alkenes rsc.org

AlkeneCatalyst to Alkene RatioMonoadduct Yield (%)
1-Hexene1:250089
1-Octene1:250085
cis-Cyclooctene1:250085
Methyl Acrylate1:250 (0.4 mol%)-

Note: For alkenes prone to polymerization, such as methyl acrylate, higher catalyst loadings were necessary.

Spectroscopic and Structural Characterization of Me6tren and Its Complexes

Advanced Spectroscopic Methodologies

A suite of spectroscopic tools is employed to investigate the intricate details of Me6TREN as a free ligand and when coordinated to a metal center.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for characterizing the structure of Me6TREN in solution. rsc.org Both ¹H and ¹³C NMR provide a detailed map of the ligand's molecular framework. For the free Me6TREN ligand, the proton NMR spectrum shows distinct signals corresponding to the different methylene (B1212753) and methyl protons within the molecule. rsc.org Similarly, the ¹³C NMR spectrum provides key information about the carbon backbone. rsc.org

When Me6TREN coordinates to a metal ion, significant changes in the NMR spectrum can be observed. These shifts provide crucial information about the ligand's binding mode and the structure of the resulting complex in solution. For instance, the formation of magnesium complexes supported by Me6TREN has been investigated using NMR, revealing how the ligand binds to the metal center. researchgate.net The analysis of chemical shifts is a powerful tool for understanding the electronic structure of organometallic compounds and can provide insight into catalytic activity. arizona.edu

¹H and ¹³C NMR Chemical Shifts for Me6TREN Ligand
NucleusChemical Shift (δ, ppm)Description
¹H2.58-2.52 (t)(CH₃)₂NCH₂CH₂-
¹H2.34-2.30 (t)(CH₃)₂NCH₂CH₂-
¹H2.18-2.14 (s)(CH₃)₂N-
¹³C57.5Ligand carbon backbone
¹³C53.0
¹³C45.9

Data sourced from supporting information for a study on tertiary amine-catalyzed polymerization, conducted in CDCl₃. rsc.org

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is an essential technique for studying metal complexes with unpaired electrons. It provides direct insight into the oxidation state and local environment of a paramagnetic metal center. mdpi.com This method is particularly valuable for characterizing Me6TREN complexes with transition metals like copper(II).

The EPR spectra of Cu(II)-Me6TREN complexes have been investigated to understand their electronic structure. uq.edu.au The shape of the EPR signal and the calculated g-tensor values can confirm the d⁹ configuration of Cu(II) and provide details about the geometry of the complex. mdpi.comresearchgate.net For example, the five-coordinate, trigonal bipyramidal complex [CuII(Me6TREN)Br]⁺ has been studied using EPR spectroscopy. uq.edu.au The technique is sensitive enough to distinguish between different geometries, such as square pyramidal and trigonal bipyramidal, and can reveal the nature of the ground state orbital containing the unpaired electron. researchgate.net This information is critical for understanding the reactivity of these complexes in processes like Atom Transfer Radical Polymerization (ATRP). uq.edu.au

Ultraviolet-Visible (UV-Vis) spectroscopy is routinely used to monitor the formation and reaction of metal complexes in solution. spectroscopyonline.com The coordination of Me6TREN to a metal ion often results in the appearance of new absorption bands, particularly d-d transitions or charge-transfer bands, which are characteristic of the complex.

For example, the [Cu(II)(Me6TREN)Br₂] complex exhibits a characteristic maximum absorbance at 950 nm with a secondary feature at 750 nm. researchgate.net The intensity of these bands can be used to determine the concentration of the complex. Furthermore, changes in the UV-Vis spectrum can be monitored over time to study the kinetics of reactions, such as the reduction of Cu(II) to Cu(I) upon UV irradiation, which is indicated by a decrease in the absorbance maxima. researchgate.net Spectroscopic studies have also tracked the formation of superoxido copper(II) complexes with Me6TREN, demonstrating the utility of UV-Vis in investigating reaction intermediates. researchgate.net The introduction of different substituent groups on ligands can cause a noticeable shift in the maximum absorbance wavelength, providing insight into the electronic effects within the complex. nih.gov

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and confirming the composition of Me6TREN and its complexes. Soft ionization techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are particularly well-suited for analyzing large, non-volatile molecules like coordination compounds without causing fragmentation. ijs.si

ESI-MS is effective for analyzing samples directly from the liquid phase and can be coupled with liquid chromatography for the separation of complex mixtures. nih.gov It is capable of ionizing molecules to produce charged gas-phase ions, whose mass-to-charge ratio can be measured to determine the molecular weight of the parent compound. ijs.si MALDI-Time-of-Flight (ToF) MS is another valuable method, especially for high molecular weight substances. rsc.org In this technique, the sample is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte molecules. rsc.orgnih.gov These mass spectrometry techniques are indispensable for verifying the synthesis of the desired Me6TREN complex and for identifying any byproducts or intermediates formed during a reaction. purdue.edu

X-ray Crystallography of Me6TREN Coordination Compounds

While spectroscopic methods provide data on complexes in solution, X-ray crystallography offers definitive information about their three-dimensional structure in the solid state.

A series of isomorphous complexes with the general formula M(Me6tren)Br₂, where M is Mn(II), Fe(II), or Zn(II), have been characterized. researchgate.net The crystal structures show that the metal atom is five-coordinate, with the four nitrogen atoms of the Me6TREN ligand and one bromine atom forming the coordination sphere. The resulting geometry is a trigonal bipyramid. researchgate.net In these structures, the complex exists as a [M(Me6TREN)Br]⁺ cation with a Br⁻ counter-ion. researchgate.net Similarly, magnesium complexes such as [(Me6TREN)MgBr]Br and (Me6TREN)MgMe₂ have been crystallographically characterized, revealing both κ⁴ and κ³ binding modes of the Me6TREN ligand, respectively. researchgate.net

Crystallographic Data for M(Me6tren)Br₂ Complexes
CompoundCrystal SystemSpace GroupCell Parameter (a, Å)
Mn(Me6tren)Br₂CubicP2₁312.216
Fe(Me6tren)Br₂CubicP2₁312.185
Zn(Me6tren)Br₂CubicP2₁312.105

Data from the X-ray analysis of isomorphous M(Me6tren)Br₂ compounds. researchgate.net

Analysis of Intermolecular Interactions and Crystal Packing

A study on magnesium complexes supported by the Me6TREN ligand has shed light on its coordination flexibility and the resulting crystal structures. acs.org For instance, the reaction of Me6TREN with phenylmagnesium bromide (PhMgBr) yields the complex [(Me6tren)MgBr]Br (1), where the Me6TREN ligand is bound in a κ⁴ fashion, meaning all four nitrogen atoms of the ligand coordinate to the magnesium center. acs.org This represents the first crystallographically characterized magnesium complex involving a tris(aminoethyl)amine type ligand. acs.org

The packing of these complexes in the crystal lattice is governed by van der Waals forces and, in the case of ionic species like [(Me6tren)MgBr]Br, by electrostatic interactions between the cationic complex and the bromide counter-ion. The bulky nature of the Me6TREN ligand and its methyl groups significantly impacts how the molecules arrange themselves to achieve a thermodynamically stable crystal packing. nih.gov

CompoundMe6TREN Coordination ModeMetal Center GeometryKey Structural Feature
[(Me6tren)MgBr]Brκ⁴ (tetradentate)Not specifiedFirst Mg complex with this ligand type characterized. acs.org
(Me6tren)MgMe2κ³ (tridentate)Distorted trigonal bipyramidalFeatures an uncoordinated dimethylaminoethyl arm. acs.org
Table 1: Structural Features of Crystallographically Characterized Me6TREN-Mg Complexes. acs.org

Electrochemical Characterization of Redox Properties

The ability of Me6TREN to stabilize various oxidation states of transition metals makes its complexes particularly interesting for applications in redox catalysis. Electrochemical methods are crucial for quantifying the redox properties of these complexes, providing data on reduction-oxidation potentials and the stability of different oxidation states. researchgate.net

Cyclic Voltammetry and Related Techniques for Redox Potentials

Cyclic voltammetry (CV) is a primary technique used to investigate the redox behavior of Me6TREN complexes. By scanning the potential applied to an electrode and measuring the resulting current, CV can determine the formal redox potentials (E½) and the reversibility of electron transfer processes.

For example, the electrochemical properties of the copper(II) complex, [Cu(II)(Me6TREN)]²⁺, have been studied in the context of its use as a catalyst in Atom Transfer Radical Polymerization (ATRP). researchgate.net In an aqueous solution mixed with an organic solvent (H₂O/DMAA), the complex exhibits a well-defined redox couple corresponding to the Cu(II)/Cu(I) transition. researchgate.net The CV experiments provide a direct measure of the potential at which the catalyst can be electrochemically regenerated in processes like electrochemically mediated ATRP (eATRP). researchgate.net The redox potential of the Cu/Me6TREN system is a key parameter that influences its catalytic activity and the range of monomers it can effectively polymerize. researchgate.net

ComplexRedox CoupleExperimental ConditionsTechnique
[Cu(II)(Me6TREN)]²⁺Cu(II)/Cu(I)H₂O/DMAA (9:1, v/v) + 0.1 M NaBr, GC disk electrodeCyclic Voltammetry researchgate.net
Ru(II) complex with Me6TRENRu(II)/Ru(III)Not specifiedVoltammetric Techniques researchgate.net
Table 2: Electrochemical Data for Representative Me6TREN Complexes. researchgate.netresearchgate.net

Correlation of Electrochemical Data with Catalytic Performance

The redox potentials obtained from electrochemical measurements are not merely physical constants; they are directly correlated with the catalytic efficacy of the Me6TREN complexes. In ATRP, for instance, the catalyst's redox potential must be appropriately matched with the initiator and monomer for the polymerization to be controlled.

Therefore, the electrochemical characterization of Me6TREN complexes is indispensable. It not only provides fundamental data on their redox properties but also offers a mechanistic understanding that allows for the rational design of more efficient catalysts for a wide range of chemical transformations. researchgate.net

Theoretical and Computational Investigations of Me6tren Systems

Quantum Chemical Calculations (e.g., DFT) on Ligand Electronic Structure

Density Functional Theory (DFT) is a powerful quantum chemical method frequently employed to investigate the electronic structure of Me6TREN and its derivatives. While most studies focus on the ligand within a metal complex, these calculations provide fundamental information about its intrinsic electronic properties.

DFT calculations have been instrumental in understanding the coordination isomerism observed in Me6TREN complexes with alkali metals (Li, Na, K). nih.govacs.orgacs.org These studies reveal how the electronic nature of the interaction between the Me6TREN-supported metal and an associated anion can shift. For instance, in complexes with the 3,5-dimethylbenzyl anion, the bonding to lithium is predominantly σ-type, while with potassium, it is mainly π-type, with sodium being intermediate. nih.govacs.orgacs.org This shift is driven by the larger alkali metals utilizing the delocalization of negative charge into the anion's aromatic ring to achieve a higher coordination number. nih.govacs.org Throughout these structural changes, the Me6TREN ligand consistently binds the metal in a tetradentate (η⁴) fashion, demonstrating its robust chelating ability. nih.govacs.orgacs.org

Computational Modeling of Me6TREN Metal Complexes

Computational modeling extends beyond the ligand itself to predict and rationalize the properties of its metal complexes, from their three-dimensional structures to their spectroscopic features.

DFT calculations have proven highly reliable in predicting the coordination geometries of Me6TREN metal complexes. For example, calculations successfully reproduced the experimentally determined crystal structure of [Cu(Me₆-tren)(CH₃CN)]²⁺, lending credibility to the calculated trigonal-bipyramidal structures of related copper-peroxo intermediates for which crystal structures are unavailable. nih.gov The root mean square (RMS) deviation between the calculated gas-phase structure and the solid-state crystal structure was found to be a mere 0.13 Å, validating the quality of the computational model. nih.gov

The Me6TREN ligand typically enforces a five-coordinate, trigonal bipyramidal geometry on many metal ions, a structural feature that has significant consequences for the complex's electronic properties, such as engendering large magnetic anisotropy. escholarship.orgresearchgate.net However, the coordination mode can be versatile. Studies on Group 1 metal cations show that Me6TREN can lead to various geometries, including trigonal bipyramidal and trigonal pyramidal, depending on the ionic radius of the metal and the steric profile of other ligands present. acs.org

Computational methods are also used to determine electronic properties like spin density distribution. In a dinuclear nickel complex bridged by a durosemiquinone radical, DFT calculations indicated that the unpaired electron is located primarily on the bridging ligand, consistent with its open-shell radical character. researchgate.net This information is crucial for understanding magnetic exchange and electronic coupling in polynuclear systems. escholarship.orgresearchgate.net

Table 1: Comparison of Selected Experimental and DFT-Calculated Structural Parameters for [Cu(Me6-tren)(CH3CN)]2+
ParameterBond/AngleExperimental (X-ray) ValueCalculated (DFT) Value
Bond Length (Å)Cu–N(axial)2.0582.146
Cu–N(equatorial)2.1382.223
Cu–N(acetonitrile)1.9772.001
RMS Deviation (Å)0.13
Angle (°)N(axial)–Cu–N(equatorial)85.183.7
N(equatorial)–Cu–N(equatorial)118.8119.8

Data sourced from reference nih.gov.

Computational chemistry is a key partner in the interpretation of complex spectroscopic data. DFT calculations have been successfully used to simulate spectroscopic signatures for Me6TREN complexes, providing a bridge between observed spectra and underlying molecular structures.

For the copper(II)-hydroperoxo and copper(II)-cumylperoxo complexes, [Cu(Me₆-tren)(OOH)]⁺ and [Cu(Me₆-tren)(OOC(CH₃)₂Ph)]⁺, DFT calculations of Raman frequencies showed good agreement with experimental resonance Raman spectra. nih.gov This correspondence supports the proposed trigonal-bipyramidal structures of these reactive intermediates. nih.gov

Similarly, time-dependent DFT (TD-DFT) and other quantum chemical methods have been employed to support the analysis of Electron Paramagnetic Resonance (EPR) spectra. In a study of the formation of an organocopper(II) complex, [Cu(Me6tren)(CH2CN)]+, DFT calculations helped to understand how the distinct geometries of the species involved lead to specific spectroscopic signatures, clarifying the pathway of the complex's formation. acs.org Furthermore, quantum chemical calculations have been used to investigate photo-induced ATRP processes. researchgate.netresearcher.life Calculations for the [CuIIBr/Me6TREN] system showed it has high absorbance at the experimental wavelength of 365 nm, identifying the primary electronic excitation as S₀ → D₇, which accounts for nearly 85% of the transition. researchgate.netresearcher.life

Table 2: Calculated Spectroscopic Properties of Me6TREN Complexes
ComplexSpectroscopic MethodPropertyCalculated ValueExperimental ValueReference
[Cu(Me6-tren)(OOH)]+Ramanν(O-O) frequency (cm-1)866882 nih.gov
[Cu(Me6-tren)(OOH)]+Ramanν(Cu-O) frequency (cm-1)470475 nih.gov
[CuIIBr/Me6TREN]UV-VisAbsorbance Wavelength (nm)365365 (experimental λ) researchgate.netresearcher.life
[Co(Me6tren)(Cl)]+EPRAxial Anisotropy (D) (cm-1)-8.12-8.12 mdpi.com

Mechanistic Studies through Computational Chemistry

One of the most significant applications of computational chemistry to Me6TREN systems is in the elucidation of reaction mechanisms, particularly in catalysis. These studies map out reaction pathways, identify key intermediates and transition states, and analyze the electronic interactions that govern reactivity.

DFT calculations have been extensively applied to study the mechanism of copper-catalyzed Atom Transfer Radical Polymerization (ATRP), where Me6TREN is a common ligand. uq.edu.aursc.org These theoretical investigations have been crucial in understanding the competition between the desired ATRP pathway and side reactions, such as organometallic mediated radical polymerization (OMRP). uq.edu.au By calculating the potential energy surfaces, researchers have identified that organocopper(II) complexes are often preferred over hydrido complexes. uq.edu.aursc.org The transition state structures for these competing pathways have been optimized, revealing how factors like steric bulk on the initiator can steer the reaction toward the desired ATRP product. uq.edu.aursc.org

Computational studies have also provided detailed mechanistic insights into organo-alkali metal chemistry. rsc.org For C=O methylenation reactions, DFT calculations elucidated the full mechanistic pathway, highlighting the crucial role of tetrameric alkoxide intermediates. rsc.org The calculations revealed lower kinetic barriers for sodium-based systems compared to lithium-based ones, explaining the observed metal-dependent reactivity. rsc.orgbham.ac.uk The free energy profiles for the reaction of [M(Me6Tren)(CH₂SiMe₃)] (M = Li, Na) with benzophenone (B1666685) were calculated, identifying key intermediates and transition states that govern the catalytic cycle. bham.ac.uk

Table 3: DFT-Calculated Free Energy Barriers (ΔG) for Competing Reaction Pathways
Reaction SystemLigandReactantPathwayCalculated Barrier (kcal/mol)Reference
Cu-ATRPMe6TRENEt6TRENISET>4 kcal/mol higher than Me6TREN nih.gov
Ketone MethylenationMe6Tren[Li(Me6Tren)(CH2SiMe3)]Nucleophilic AdditionHigher than Na-system rsc.orgbham.ac.uk
Ketone MethylenationMe6Tren[Na(Me6Tren)(CH2SiMe3)]Nucleophilic AdditionLower than Li-system rsc.orgbham.ac.uk

At the heart of understanding the behavior of Me6TREN complexes is the analysis of ligand-metal orbital interactions. These interactions dictate the geometry, electronic structure, and ultimately, the reactivity of the complex. libretexts.org

Computational studies on Me6TREN-alkali metal complexes provide a clear example of analyzing these interactions. The calculated migration of the metal's preferred binding site on an anion from a σ-position to a π-position as the metal gets larger (Li to K) is a direct consequence of the changing nature of the metal-ligand orbital overlap. acs.org

Ligand Field Theory (LFT), often augmented by DFT calculations, helps to rationalize the effect of the Me6TREN donor atoms on the metal's d-orbital energies. libretexts.org The specific trigonal bipyramidal or trigonal pyramidal geometry enforced by Me6TREN creates a unique splitting of the d-orbitals, which is responsible for the observed magnetic and spectroscopic properties. escholarship.orgresearchgate.netnih.gov For instance, in a [Ni(Me6tren)Cl]⁺ complex, the constrained orbital motion of the valence electrons, dictated by the coordination geometry, is shown to be the primary quantum effect leading to a fine structure in the energy spectrum and shaping its magnetic behavior. researchgate.netnih.gov

Further detailed analysis comes from examining molecular orbitals. In copper-sulfate complexes, DFT calculations have quantified the contribution of ligand orbitals to the molecular orbitals of the complex. osti.gov For [Cu(Me6tren)(SO₄)], the sulfate (B86663) ligand contributes significantly to the singly occupied molecular orbital (βLUMO), indicating a degree of covalency and an electron-transfer pathway through the bonds. osti.gov Such analyses provide a quantitative picture of ligand-to-metal electron donation and are essential for designing complexes with tailored redox properties. osti.gov

Development of Predictive Models for Ligand Performance

The development of predictive models for ligand performance represents a significant advancement in computational chemistry, enabling the a priori estimation of a ligand's efficacy in a given chemical system. This approach is particularly valuable for complex polydentate ligands like tris(2-(dimethylamino)ethyl)amine (Me₆TREN), where subtle structural modifications can lead to substantial changes in chemical behavior. By establishing quantitative relationships between molecular structure and activity or properties (QSAR/QSPR), these models accelerate the design and screening of new, highly efficient ligands for specific applications such as catalysis and materials science. nih.govacs.orgresearchgate.netnumberanalytics.com

Predictive models are typically built upon a foundation of robust experimental data and sophisticated computational methods. The process involves calculating a series of numerical values, or "descriptors," that characterize the ligand's structural, electronic, and thermodynamic properties. These descriptors are then correlated with a known performance metric, such as reaction rate constants or the stability of a metal complex, using statistical or machine learning algorithms. researchgate.netd-nb.inforesearchgate.net

For systems involving Me₆TREN and related polyamines, key performance indicators often revolve around their role in catalysis, such as Atom Transfer Radical Polymerization (ATRP), and their ability to form stable metal complexes. acs.orgpnas.org The stability of these complexes is critical as it influences catalyst activity, longevity, and resistance to displacement by other species. d-nb.inforesearchgate.net

Research Findings and Model Construction

Research into predictive modeling for ligands analogous to Me₆TREN has identified several classes of molecular descriptors as being crucial for accurate performance prediction. nih.gov A combination of quantum chemical calculations and kinetic modeling is often employed to understand the underlying mechanisms that govern ligand performance. researchgate.net

Descriptor Selection: The choice of descriptors is paramount for a model's success. For polyamine ligands, studies have shown that descriptors related to molecular size, basicity (pKa), the spacing between amine centers, and the capacity for hydrogen bonding are important contributors to their efficacy in processes like DNA binding. nih.gov In the context of ATRP catalysis, thermodynamic descriptors such as the metal-halogen bond dissociation energy (BDE) and the catalyst's redox potential are critical for predicting activation rate constants. researchgate.netacs.org Density Functional Theory (DFT) is a common method used to calculate these electronic and thermodynamic parameters. numberanalytics.comresearchgate.netuq.edu.au

Modeling Techniques: Various mathematical methods are used to build the correlation model. Multiple Linear Regression (MLR) provides a straightforward linear relationship, while more complex, non-linear relationships can be captured by machine learning methods like Artificial Neural Networks (ANN) and Gaussian process regression. researchgate.netd-nb.info These models are rigorously validated using internal methods, such as leave-one-out cross-validation, and by testing their predictive power on an external set of compounds not used in the initial model training. acs.orgresearchgate.net

Application to Metal Complex Stability: A significant area of model development is the prediction of stability constants (logβ) for metal-ligand complexes. d-nb.infomdpi.com Machine learning models have been developed that successfully predict these constants for a wide variety of metal ions and ligands. d-nb.info For these models, the electronegativities of both the metal ion and the ligand's donor atoms were found to be among the most influential features. d-nb.info The stability of Cu(II) complexes with ligands like Me₆TREN is a recurring subject of study, as it directly impacts performance in applications like ARGET and ICAR ATRP, where catalyst stability at high dilution and temperature is essential. pnas.org

The tables below summarize the key components and findings in the development of predictive models for ligand performance.

| Thermodynamic | Redox Potential (E½), Halogenophilicity | Critical for predicting the kinetics of catalytic cycles like ATRP. researchgate.netacs.org |

Table 2: Illustrative Structure of a QSAR/QSPR Model

Component Description Example
Input (Features) Calculated molecular descriptors for a series of ligands. Steric parameters, electronic properties (pKa), and thermodynamic values (Redox Potential). nih.govacs.org
Output (Target Property) Experimentally measured performance metric. Logarithm of the catalyst activation rate constant (log(k_act)) or the metal complex stability constant (logβ). d-nb.infoacs.org
Mathematical Model An equation correlating inputs to the output, derived from statistical or machine learning methods. log(k_act) = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ... researchgate.netresearchgate.net

| Validation | Statistical tests to confirm the model's predictive accuracy and generalizability. | R² (coefficient of determination), Q² (cross-validation R²), external validation on a test set. researchgate.netmdpi.com |

| Ligand Selection in ATRP | The stability of Cu(II) complexes with ligands including Me₆TREN was evaluated to rationalize catalyst performance under different conditions (e.g., ICAR and ARGET ATRP), highlighting the importance of complex stability against dissociation or protonation. | Potentiometry, pH-dependence calculations | pnas.org |

Ultimately, the goal of these theoretical and computational investigations is to create robust, validated models that can guide experimental work. By accurately predicting how a ligand like Me₆TREN or its derivatives will perform, researchers can prioritize the synthesis of the most promising candidates, saving significant time and resources in the discovery of new and improved chemical systems. d-nb.inforesearchgate.net

Comparative Studies with Other Tripodal and Polyam Ine Ligands

Structural-Activity Relationship Analysis with Tren and its Derivatives

The structural framework of Me6TREN, featuring a central tertiary amine and three pendant dimethylamino arms, provides a unique coordination environment. smolecule.com Its relationship with the parent amine, tren, which has primary amine groups, is a key aspect of understanding its properties. The hexamethylated derivative, Me6TREN, exhibits distinct differences in its coordination chemistry compared to tren. For instance, while tren is known to stabilize cobalt(III) complexes, Me6TREN does not exhibit the same capability. wikipedia.org

The introduction of methyl groups on the terminal nitrogen atoms, as in Me3TREN and culminating in Me6TREN, significantly alters the ligand's electronic and steric properties. A thermodynamic study of Cd(II) complex formation in DMSO revealed that the 1:1 complex with Me3TREN is less stable and its formation is less exothermic than with TREN. akjournals.com This is attributed to a reduced stabilization from hydrogen bonding with the solvent and increased steric strain from the methyl groups. akjournals.com The effect is even more pronounced with the fully methylated Me6TREN, showing a significant drop in stability and a less negative enthalpy of formation compared to Me3TREN. akjournals.com

Table 1: Comparison of Stability Constants and Enthalpy of Formation for Cd(II) Complexes with Tren and its Methylated Derivatives in DMSO

Ligand logβ1 ΔH1 (kJ mol-1)
TREN 11.9 -50
Me3TREN 6.3 -28
Me6TREN 0.7 -6

Data sourced from a thermodynamic study of Cd(II) complex formation. akjournals.com

Comparison of Coordination Behavior and Reactivity with Other Polyamine Ligands

The coordination behavior of Me6TREN has been compared to various other polyamine ligands, both linear and macrocyclic. In the context of single-electron transfer living radical polymerization (SET-LRP), Me6TREN has been shown to be a highly efficient ligand. nih.govresearchgate.net A study comparing the photoinduced atom transfer radical polymerization (ATRP) of methyl acrylate (B77674) using different polyamine ligands found Me6TREN to be the most effective, leading to a high polymerization rate and polymers with low dispersity. researchgate.net The other ligands in this comparison were 1,1,4,7,10,10-hexamethyltriethylenetetramine (B1217956) (HMTETA), pentamethyldiethylenetriamine (PMDETA), and tetramethylethylenediamine (TMEDA). researchgate.net

The tripodal nature of Me6TREN often leads to the formation of five-coordinate trigonal bipyramidal complexes with metal ions. iucr.orgacs.org X-ray crystallographic studies of M(Me6tren)Br2 (where M = Mn(II), Fe(II), Zn(II)) show that the coordination polyhedron around the metal atom is a trigonal bipyramid. iucr.org This is in contrast to some other polyamine ligands that may favor different coordination geometries. The denticity of the ligand and the steric bulk around the metal center play a crucial role in determining the final coordination mode. For instance, in reactions with Group 1 metal cations, Me6TREN can adopt either a κ4 or a κ3 coordination mode depending on the steric demands of the other ligands attached to the metal. acs.org

Table 2: Coordination Modes of Me6TREN with Group 1 Metal Cations

Complex Metal Ion Coordination Mode Geometry
[Li(I)(κ4-N,N′,N″,N′′′-Me6Tren)] Li+ κ4 Trigonal bipyramidal
[Li(CH2SiMe3)(κ3-N,N′,N′′-Me6Tren)] Li+ κ3 Distorted trigonal pyramidal
[Na(I)(κ4-N,N′,N″,N′′′-Me6Tren)] Na+ κ4 Trigonal bipyramidal

Data sourced from studies on the coordination chemistry of multidentate neutral amine ligands. acs.orgbham.ac.uk

Impact of N-Methylation and Steric Hindrance on Ligand Performance

The increased steric hindrance of Me6TREN compared to less methylated or unmethylated analogues like tren can be advantageous in certain catalytic applications. The bulky methyl groups can create a specific pocket around the metal center, influencing substrate selectivity and reactivity. smolecule.com However, this steric crowding can also hinder the coordination of the ligand itself. For example, the incomplete coordination of Me6TREN to Cd(II) in DMSO has been attributed to the strong solvation of the metal ion by DMSO, which acts as a better competitor for the sterically hindered tertiary amine. akjournals.com

Furthermore, N-methylation influences the electronic properties of the ligand. It has been suggested that N-methylation can inhibit the effect of hydrogen bonding to the solvent, which would otherwise enhance the σ-donating properties of the nitrogen atoms. psu.edu This can affect the redox properties of the resulting metal complexes. psu.edu The steric hindrance can also play a role in modulating the binding of other molecules to the metal complex. nih.gov

Future Directions and Emerging Research Avenues for Me6tren Chemistry

Integration of Me6TREN in Novel Catalytic Systems

The Me6TREN ligand is a cornerstone in the development of highly active catalysts for controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Single Electron Transfer-Living Radical Polymerization (SET-LRP). researchgate.netacs.org Research continues to integrate Me6TREN into increasingly sophisticated catalytic systems to enhance efficiency, control, and applicability under diverse conditions.

One key area of research is the development of dual or mixed-ligand catalyst systems. For instance, in the ATRP of n-butyl acrylate (B77674), a halogen-free neutral phenoxy-triamine copper(I) complex showed poor control over the polymerization. acs.org However, the addition of a small amount of the CuBr₂/Me6TREN complex as a deactivator dramatically improved control, yielding polymers with a narrow molecular weight distribution (Mw/Mn = 1.17). acs.org The high deactivation rate constant of the Me6TREN complex is crucial for this success. acs.org Similarly, a mixed-ligand system of Me6TREN and the less expensive tris(2-aminoethyl)amine (B1216632) (TREN) has been shown to be highly effective in SET-LRP. researchgate.netacs.org This approach enhances the apparent rate of propagation and monomer conversion while maintaining molecular weight control, potentially making the process more economically viable for industrial applications. researchgate.netresearchgate.net

Another significant advancement is the development of redox-switchable ATRP, where the polymerization can be turned "on" and "off" by external chemical stimuli. rsc.org In one such system, ascorbic acid is used to reduce the Cu(II)/Me6TREN catalyst to its active Cu(I) state, initiating polymerization. rsc.org The process can then be halted by adding an oxidizing agent like ferrocenium (B1229745) hexafluorophosphate (B91526) (FcPF₆) or oxygen, which converts the catalyst back to its dormant Cu(II) state. rsc.org This temporal control is critical for synthesizing complex polymer architectures like block copolymers. rsc.org

Furthermore, Me6TREN has been instrumental in developing ATRP systems that function under environmentally friendly or unconventional conditions. Activators Regenerated by Electron Transfer (ARGET) ATRP has been successfully carried out in the green solvent polyethylene (B3416737) glycol (PEG) using a CuBr₂/Me6TREN catalyst without an external reducing agent. techscience.com In this system, both Me6TREN and PEG contribute to the reduction of the Cu(II) complex, allowing catalyst concentrations to be lowered to as little as 25 ppm. techscience.com Research has also demonstrated Me6TREN's effectiveness in photo-induced polymerization and in aqueous systems, significantly broadening the scope of monomers and conditions that can be used. acs.orgacs.org

Catalytic SystemMonomer(s)Key FeaturesResulting Polymer Properties
Dual Catalyst ATRP n-Butyl Acrylate (BA)Halogen-free Cu(I) complex with CuBr₂/Me6TREN as deactivator. acs.orgLinear increase of molecular weight with conversion; Mw/Mn = 1.17. acs.org
Mixed-Ligand SET-LRP Methyl Acrylate (MA)Cu(0) wire catalyzed with a Me6TREN/TREN mixture in DMSO. acs.orgEnhanced propagation rate and molecular weight control. researchgate.netacs.org
Redox-Switchable ATRP Methyl Acrylate (MA)CuBr₂/Me6TREN catalyst switched by ascorbic acid (activator) and O₂/FcPF₆ (deactivator). rsc.orgTemporal control over polymerization; low dispersity (Đ = 1.10). rsc.org
ARGET ATRP in Green Solvent Methyl Acrylate (MA)CuBr₂/Me6TREN in polyethylene glycol (PEG) without an external reducing agent. techscience.comWell-controlled polymerization at catalyst levels down to 25 ppm; Mw/Mn ≈ 1.1. techscience.com
Aqueous SET-LRP N-isopropylacrylamide, 2-hydroxyethyl acrylate, etc.Exploits the rapid disproportionation of CuBr/Me6TREN in water. acs.orgQuantitative conversion in minutes; PDI ≈ 1.10. acs.org

Exploration of Me6TREN in Supramolecular Assembly and Self-Healing Materials

The ability of Me6TREN-based catalysis to produce well-defined polymers with specific functionalities is being harnessed to create advanced supramolecular structures and self-healing materials. ustc.edu.cnresearchgate.net Supramolecular chemistry relies on non-covalent interactions to build complex, ordered structures from smaller components. nsrrc.org.tw

Me6TREN-catalyzed ATRP is frequently used to synthesize block copolymers that can self-assemble in solution. ustc.edu.cnnsrrc.org.tw For example, a supramolecular double hydrophilic diblock copolymer was created by first synthesizing a poly(N-isopropylacrylamide) (PNIPAM) block using a β-cyclodextrin initiator and a CuCl/Me6TREN catalyst system. ustc.edu.cn This polymer could then form a host-guest inclusion complex with an adamantyl-terminated poly(N,N-dimethylaminoethyl methacrylate) chain, creating a supramolecular structure that exhibited reversible micelle-to-vesicle transitions in response to pH and temperature changes. ustc.edu.cn Similarly, Me6TREN-based ATRP has been employed to end-cap pseudorotaxanes (formed from the self-assembly of γ-cyclodextrins on a polymer chain) to create polyrotaxane-based multiblock copolymers, which can form hydrogels. beilstein-journals.org

The development of self-healing materials, which can autonomously repair damage, is another burgeoning field where Me6TREN plays a role. rsc.orgnih.gov These materials often rely on dynamic or reversible bonds within a polymer network. nih.govmdpi.com Me6TREN is used to synthesize the polymer backbones that form these dynamic networks. For instance, glycol chitosan-based hydrogel nanocomposites with self-healing properties were prepared using polymers synthesized via ATRP with a CuBr/Me6TREN catalyst. rsc.org These hydrogels, toughened with nanofillers like graphene oxide, demonstrated good self-healing abilities. rsc.org The precise control over polymer architecture afforded by Me6TREN-based systems is critical for designing materials with the necessary chain mobility and reversible cross-linking needed for efficient healing. researchgate.netnih.gov

Polymer SystemSupramolecular Structure/MaterialKey Feature/MechanismReference
β-CD-PNIPAM + Adamantyl-PDEAEMASupramolecular Diblock CopolymerHost-guest complexation leading to multi-responsive micelles and vesicles. ustc.edu.cn ustc.edu.cn
γ-CD + PMA-PPO-PEO-PPO-PMAPolyrotaxane-based HydrogelSelf-assembly of cyclodextrins on a pentablock copolymer, end-capped via Me6TREN-catalyzed ATRP. beilstein-journals.org beilstein-journals.org
P(DMAc-co-HEAm)Self-healing Hydrogel NanocompositeCopolymers synthesized via ATRP with CuBr/Me6TREN, forming dynamic hydrogels. rsc.org rsc.org
PEO-b-PNIPAM + α-CDLamellar Crystalline StructureInclusion complex formation between α-cyclodextrin and the PEO block of a copolymer synthesized using Me6TREN. nsrrc.org.tw nsrrc.org.tw

Advanced Functional Materials Development Based on Me6TREN Scaffolds

The versatility of Me6TREN as a ligand in polymerization catalysis allows for the creation of a vast library of polymers with tailored functionalities, leading to the development of advanced materials. benchchem.comunimelb.edu.au These materials are designed to have specific chemical, physical, or biological properties for high-end applications. acs.org

One significant area is the synthesis of functional polymer brushes and coatings. acs.org For example, polymers synthesized via Me6TREN-mediated ATRP can be grafted onto surfaces to create materials with specific properties, such as resistance to bacterial attachment. acs.org The synthesis of amphiphilic block copolymers, which can self-assemble into nanoparticles, is another important application. acs.org A poly(methyl acrylate)-b-poly(solketal acrylate) block copolymer was synthesized in a one-pot process using photomediated ATRP with CuBr₂ and Me6TREN. acs.org After deprotection, the resulting amphiphilic polymer self-assembled into micelles in aqueous solution, demonstrating a pathway to creating nanocarriers for applications like drug delivery. benchchem.comacs.org

The coordination chemistry of Me6TREN itself is also exploited in functional materials. Research into its complexes with lanthanide ions has shown that the ligand can effectively stabilize these ions, leading to enhanced photophysical properties. benchchem.com This opens the door for the development of novel luminescent materials. Furthermore, Me6TREN has been incorporated as a building block in more complex structures, such as soluble molecular carriers for sodium hydride, which have applications in transfer hydrogenation catalysis. nih.gov The ability to create well-defined polymers with reactive pendant groups, such as the epoxy group in poly(glycidyl acrylate), using Me6TREN-based systems further expands the possibilities for post-polymerization modification to introduce new functionalities. acs.org

Functional MaterialSynthetic MethodKey Functionality/PropertyPotential Application
Amphiphilic Block Copolymer MicellesPhotomediated ATRP with CuBr₂/Me6TRENSelf-assembly into nanoparticles in aqueous media. acs.orgNanocarriers for drug delivery. benchchem.comacs.org
Lanthanide-Me6TREN ComplexesCoordination ChemistryEnhanced photophysical and luminescent properties. benchchem.comLuminescent materials and probes. benchchem.com
Soluble Sodium Hydride CarrierComplexation of NaH with a dihydropyridyl and Me6TRENSoluble and reactive main group metal catalyst. nih.govHomogeneous catalysis (transfer hydrogenation). nih.gov
Glycidyl Acrylate PolymersPhotoinduced ATRP with CuBr₂/Me6TRENPendant epoxy groups for post-polymerization modification. acs.orgFunctional scaffolds and reactive materials. acs.org

Computational Design and Rational Synthesis of Next-Generation Me6TREN Analogues

While Me6TREN is a highly effective ligand, there is a continuous drive to develop next-generation analogues with even greater activity and selectivity. anu.edu.auresearchgate.net Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for the rational design of new ligands. anu.edu.auresearchgate.net

Computational studies have provided deep insights into the structure-activity relationships of ATRP catalysts. For a nitrogen-based ligand like Me6TREN, catalyst activity is enhanced by ligands with higher electron-donating capacity and minimal steric hindrance around the metal's reaction site. anu.edu.au DFT calculations have shown that Me6TREN is significantly more effective than its more sterically hindered analogue, Et6TREN. anu.edu.au Building on this, researchers have computationally designed novel ligands predicted to be orders of magnitude more active than Me6TREN. One promising strategy involves enclosing the axial nitrogen atom of a tripodal ligand within a rigid cage structure, such as a quinuclidine (B89598) cap. anu.edu.au This pre-organizes the ligand for complexation and minimizes conformational changes during the catalytic cycle, thereby lowering the energy barrier for the reaction. anu.edu.au

These in silico designs guide the rational synthesis of new compounds. For example, while the synthesis of a quinuclidine-capped analogue of TPMA proved challenging, a "diverted total synthesis" strategy was proposed based on computational evaluation, involving the replacement of a methylene (B1212753) group in the cage with an oxygen atom to simplify the synthetic route. anu.edu.au This synergy between computational prediction and synthetic chemistry accelerates the discovery of superior catalysts.

Beyond catalyst design, rational synthesis is used to create labeled Me6TREN variants for mechanistic studies. Simple, high-yield synthetic routes have been developed to produce regioselectively deuterated Me6TREN isotopomers. researchgate.net These labeled ligands are powerful tools for mechanistic investigations using techniques like NMR spectroscopy and for determining kinetic isotope effects, which helps to fully elucidate the role of the ligand in catalytic cycles. researchgate.net

Ligand/AnalogueDesign/Synthesis PrinciplePredicted/Observed PropertyReference
Et6TREN Analogue with increased steric bulk (ethyl vs. methyl groups). anu.edu.auSignificantly less effective ATRP catalyst than Me6TREN. anu.edu.au anu.edu.au
Quinuclidine-capped TPMA Computational design to increase rigidity and reduce conformational changes. anu.edu.auPredicted to have thermodynamic and kinetic activity 2-3 orders of magnitude greater than existing ligands. anu.edu.auresearchgate.net anu.edu.auresearchgate.net
d18-Me6TREN Rational synthesis via imine formation with formaldehyde-d₂ and reduction with NaBD₄. researchgate.netLabeled isotopomer for mechanistic studies. researchgate.net researchgate.net
[Co(NS3.iPr)Cl]⁺ Analogue where equatorial nitrogens are replaced by larger sulfur atoms. rsc.orgEngineered magnetic anisotropy; longer Co-equatorial bond distances compared to the Me6TREN analogue. rsc.org rsc.org

Q & A

Q. What are the standard protocols for synthesizing and purifying Me6TREN 4HCl?

Methodological Answer:

  • Synthesis typically involves reacting tris(2-aminoethyl)amine (TREN) with methyl iodide under controlled basic conditions, followed by hydrochloric acid neutralization to yield the tetrahydrochloride salt .
  • Purification requires recrystallization from ethanol/water mixtures, with characterization via 1^1H/13^13C NMR, elemental analysis, and X-ray crystallography to confirm structure and purity ≥95% .
  • Critical Note: Include detailed stoichiometry, reaction temperature, and solvent ratios in protocols to ensure reproducibility .

Q. How is this compound characterized to confirm its structural integrity and purity?

Methodological Answer:

  • Use NMR spectroscopy to verify proton environments and absence of unreacted precursors.
  • Elemental analysis (C, H, N, Cl) must align with theoretical values within ±0.3% .
  • X-ray diffraction provides definitive structural confirmation, while HPLC ensures no residual solvents or byproducts .

Q. What are the established applications of this compound in coordination chemistry research?

Methodological Answer:

  • As a tripodal ligand, it binds transition metals (e.g., Cu, Fe) to study electron-transfer mechanisms.
  • Standardize UV-Vis titration experiments in anaerobic conditions to measure binding constants (e.g., logβ for Cu2+^2+ complexes) .
  • Compare results with DFT calculations to validate electronic properties .

Q. What protocols ensure the stability of this compound in aqueous solutions?

Methodological Answer:

  • Conduct pH-dependent stability studies using UV-Vis spectroscopy (200–800 nm) over 24–72 hours.
  • Store solutions at 4°C under nitrogen to prevent oxidation, and monitor degradation via LC-MS .

Advanced Research Questions

Q. How to design experiments resolving contradictions in reported thermodynamic data for this compound-metal complexes?

Methodological Answer:

  • Systematically vary ionic strength, temperature (10–50°C), and counterion effects (Cl^- vs. NO3_3^-) to isolate confounding variables .
  • Cross-validate isothermal titration calorimetry (ITC) with spectroscopic data to reconcile discrepancies in ΔH and ΔS values .

Q. What computational strategies improve predictions of this compound’s electronic properties?

Methodological Answer:

  • Use hybrid DFT (e.g., B3LYP/def2-TZVP) to model frontier molecular orbitals and compare with cyclic voltammetry data .
  • Incorporate solvent effects via polarizable continuum models (PCM) for aqueous systems .

Q. How to optimize reaction conditions for this compound in atom-transfer radical polymerization (ATRP)?

Methodological Answer:

  • Screen initiators (e.g., ethyl α-bromophenylacetate) and CuI^I/CuII^II ratios to balance polymerization rate vs. dispersity (Đ ≤1.2) .
  • Use GPC/SEC with multi-angle light scattering to validate molecular weight distributions .

Q. What methodologies address challenges in reproducing catalytic activity of this compound-based systems?

Methodological Answer:

  • Pre-treat solvents with molecular sieves and degas via freeze-pump-thaw cycles to eliminate O2_2/H2_2O interference .
  • Standardize catalyst loading (e.g., 0.1–1.0 mol%) and report turnover frequencies (TOF) with error margins .

Q. How to investigate the mechanistic role of this compound in photoredox catalysis?

Methodological Answer:

  • Use time-resolved fluorescence quenching to measure excited-state lifetimes (τ) and Stern-Volmer analysis for quenching constants .
  • Pair with EPR spin-trapping to identify radical intermediates .

Q. What strategies validate the biocompatibility of this compound for biomedical applications?

Methodological Answer:

  • Perform cytotoxicity assays (e.g., MTT on HEK293 cells) at 1–100 µM concentrations .
  • Assess metal-chelate stability in simulated physiological fluids (pH 7.4, 37°C) via ICP-MS to prevent metal leaching .

Q. Guidelines for Citations and Reproducibility

  • Always report experimental parameters (e.g., temperature, solvent purity) and statistical analyses (e.g., SD, n ≥3) .
  • Deposit raw data (spectra, crystallographic files) in repositories like Zenodo for transparency .
  • Align advanced questions with frameworks like FINER (Feasible, Novel, Ethical, Relevant) to ensure methodological rigor .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.